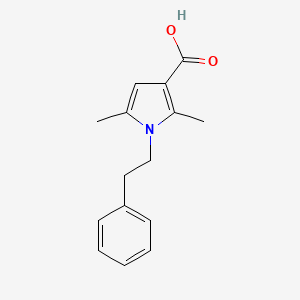

2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carboxylic acid

Beschreibung

Eigenschaften

CAS-Nummer |

3807-62-3 |

|---|---|

Molekularformel |

C15H17NO2 |

Molekulargewicht |

243.30 g/mol |

IUPAC-Name |

2,5-dimethyl-1-(2-phenylethyl)pyrrole-3-carboxylic acid |

InChI |

InChI=1S/C15H17NO2/c1-11-10-14(15(17)18)12(2)16(11)9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,17,18) |

InChI-Schlüssel |

AZGUGZFXPVMKGX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(N1CCC2=CC=CC=C2)C)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods

General Synthetic Approaches to Substituted Pyrrole-3-carboxylic Acids

The synthesis of pyrrole derivatives such as 2,5-dimethyl-1-substituted-1H-pyrrole-3-carboxylic acids generally relies on classical pyrrole formation methods, including:

- Paal-Knorr Pyrrole Synthesis: Cyclocondensation of 1,4-dicarbonyl compounds with primary amines or ammonia.

- Hantzsch and Knorr Pyrrole Syntheses: Alternative classical methods involving β-ketoesters or α-amino ketones.

- Metal-Catalyzed Cyclizations: Recent advances employ transition metals (e.g., zirconium catalysts) to form tetrasubstituted pyrroles from N-acyl α-aminoaldehydes and 1,3-dicarbonyl compounds with high yields and selectivity.

These methods provide a fundamental basis for the preparation of the target compound with appropriate substitutions.

Specific Preparation of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylic Acid (Related Compound)

Although direct literature on 2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carboxylic acid is scarce, the closely related compound 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid has been synthesized and characterized extensively, providing a useful synthetic template.

Hydrolysis of Ethyl Esters

- Procedure: The ethyl ester of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate is refluxed in a mixture of aqueous 10% sodium hydroxide and ethanol for 3–4 hours.

- Workup: After cooling, the reaction mixture is acidified to pH 3 with 10% hydrochloric acid, precipitating the carboxylic acid.

- Isolation: The solid is filtered, washed with water, dried under vacuum.

- Yield: Approximately 95% yield of the acid as a white powder.

- Characterization: Melting point 216–218 °C; 1H NMR and mass spectrometry confirm structure.

This method is adaptable for N-substituted pyrroles, including those with phenylethyl groups, by starting from the corresponding ethyl ester precursors.

Synthesis via Paal-Knorr Pyrrole Cyclocondensation

The Paal-Knorr synthesis remains the most widely used method for preparing 2,5-dimethylpyrrole derivatives:

- Starting Materials: Hexane-2,5-dione (a 1,4-dicarbonyl compound) and a primary amine such as 2-phenylethylamine.

- Conditions: Typically conducted in solvents like tetrahydrofuran (THF) or ethanol, sometimes catalyzed by iodine or amino acid catalysts (e.g., L-tryptophan) under reflux or mild heating.

- Mechanism: The primary amine condenses with the diketone, forming the pyrrole ring with methyl substituents at positions 2 and 5.

- Advantages: High yield, mild conditions, and tolerance to various substituents on the amine.

- Example: Patil et al. reported synthesis of N-substituted 2,5-dimethylpyrroles using hexane-2,5-dione and amines under iodine catalysis with good yields.

Metal-Catalyzed Synthesis of Tetrasubstituted Pyrroles

A recent advancement involves zirconium-catalyzed synthesis:

- Method: Reaction of N-acyl α-aminoaldehydes with 1,3-dicarbonyl compounds in the presence of ZrOCl2·8H2O catalyst in THF/1,4-dioxane with water.

- Yields: Up to 88% yield of tetrasubstituted 1,3-diacylpyrroles.

- Scope: Broad substrate tolerance including alkyl, aryl, heteroaryl, and heteroatom-containing aminoaldehydes.

- Relevance: This method can be adapted for the preparation of this compound by choosing appropriate N-acyl α-aminoaldehyde precursors derived from 2-phenylethylamine.

Data Table Summarizing Key Preparation Methods

Analytical and Research Outcomes

Spectroscopic Data:

1H NMR spectra typically show aromatic protons (7.2–7.6 ppm), pyrrole ring protons (~6.4 ppm), and methyl substituents (~2.0–2.3 ppm).

High-resolution mass spectrometry (HR-ESI-MS) confirms molecular ion peaks consistent with the expected molecular weight.Purity: Most methods yield products with purity >95%, often without need for chromatographic purification.

Stability: The pyrrole-3-carboxylic acid derivatives exhibit good hydrolytic and configurational stability under typical reaction conditions.

Wissenschaftliche Forschungsanwendungen

2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and polymers due to its stable pyrrole ring structure.

Wirkmechanismus

The mechanism of action of 2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of Selected Pyrrole-3-carboxylic Acid Derivatives

*Calculated molecular weight based on structure.

Key Observations:

Substituent Hydrophobicity : The 2-phenylethyl group in the target compound likely confers higher lipophilicity compared to pyridinylmethyl (polar) or benzyl (moderately lipophilic) substituents. This property may enhance membrane permeability in biological applications .

Steric Factors : Bulky substituents like 3,4-diethoxyphenyl or 2-thienylmethyl may hinder synthetic accessibility, as seen in lower yields for complex analogs (e.g., 71% yield for 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid in ) .

Thermal Stability : The pyridin-4-ylmethyl derivative exhibits a relatively high melting point (171°C), suggesting strong intermolecular interactions, possibly via hydrogen bonding or π-π stacking .

Biologische Aktivität

2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carboxylic acid (CAS No. 3807-62-3) is a heterocyclic compound belonging to the pyrrole family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by various research findings and data.

| Property | Details |

|---|---|

| Molecular Formula | C15H17NO2 |

| Molecular Weight | 243.30 g/mol |

| IUPAC Name | This compound |

| CAS Number | 3807-62-3 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This compound may inhibit certain enzymes involved in microbial growth, thus exhibiting antimicrobial properties. Additionally, its structural features allow it to modulate receptor activities, potentially influencing various signaling pathways.

Antimicrobial Properties

Research indicates that compounds within the pyrrole family can exhibit significant antimicrobial activity. In a study evaluating various pyrrole derivatives, this compound demonstrated notable efficacy against several bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways essential for bacterial survival .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. It appears to modulate the expression of various genes involved in cell cycle regulation and apoptosis, leading to decreased cell proliferation and increased cell death .

Study on Antimicrobial Activity

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus, indicating significant antibacterial properties. The study concluded that this compound could serve as a lead for developing new antimicrobial agents .

Investigation of Anticancer Effects

A separate study focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The results showed that treatment with 50 µM of the compound resulted in a 70% reduction in cell viability after 48 hours. Mechanistic studies suggested that the compound activates caspase pathways leading to apoptosis, highlighting its potential as an anticancer therapeutic agent .

Q & A

Q. Q1. What are the standard synthetic routes for 2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carboxylic acid, and how can purity be optimized during synthesis?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with pyrrole ring formation followed by alkylation and carboxylation. Key steps include:

- Knorr pyrrole synthesis or Paal-Knorr cyclization to construct the pyrrole core with methyl substituents at positions 2 and 5 .

- N-alkylation using 2-phenylethyl halides to introduce the phenylethyl group. Solvent choice (e.g., DMF or THF) and base (e.g., NaH) critically influence yield .

- Carboxylic acid functionalization via oxidation or hydrolysis of ester precursors. For example, General Procedure F1 (amide formation) can be adapted for carboxyl group stabilization .

Purity Optimization: - Use HPLC or flash chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates.

- Monitor reactions with TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) and confirm final purity via LCMS (>95% by area) .

Q. Q2. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Key signals include:

- LCMS : Confirm molecular ion ([M+H]+ expected at m/z ~258–260) and fragmentation patterns (e.g., loss of CO2 at m/z ~214) .

- IR Spectroscopy : Validate carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Advanced Research Questions

Q. Q3. How can molecular docking studies be designed to explore the biological targets of this compound?

Methodological Answer:

- Target Selection : Prioritize receptors with known affinity for pyrrole-carboxylic acid derivatives (e.g., COX-2, PPAR-γ) based on structural analogs .

- Ligand Preparation : Optimize protonation states (carboxylic acid deprotonated at physiological pH) and generate 3D conformers using software like Schrödinger Maestro .

- Docking Protocols :

- Binding Energy Analysis : Compare ΔG values (<-7 kcal/mol suggests strong binding) and correlate with in vitro assays (e.g., enzyme inhibition) .

Q. Q4. How can researchers resolve discrepancies in solubility data for this compound across different solvent systems?

Methodological Answer:

- Solvent Screening : Test solubility in DMSO , MeOH , and aqueous buffers (pH 2–10). Note aggregation issues in polar aprotic solvents .

- Quantitative Analysis : Use UV-Vis spectroscopy (λmax ~270 nm) to measure solubility limits. For low solubility, employ co-solvent systems (e.g., PEG-400/water) .

- Data Normalization : Account for temperature (e.g., 25°C vs. 37°C) and ionic strength effects. Cross-validate with HPLC-DAD to rule out degradation .

Q. Q5. What strategies improve the synthetic yield of this compound in multi-step reactions?

Methodological Answer:

- Intermediate Stabilization : Protect the carboxylic acid as a methyl ester during alkylation to prevent side reactions .

- Catalytic Optimization : Use Pd/C or Ni catalysts for hydrogenation steps (e.g., reducing nitro groups in precursors) .

- Reaction Monitoring : Employ in-situ FTIR to track carboxyl group formation and adjust reaction time/temperature dynamically .

- Yield Enhancement :

Data Contradiction Analysis

Q. Q6. How should researchers address conflicting reports on the compound’s stability under acidic conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.